Ethyl (2R,3R)-2-amino-3-phenylbutanoate
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Overview
Description
Ethyl (2R,3R)-2-amino-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and benzylamine.
Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with benzylamine to form an intermediate.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction step efficiently.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3R)-2-amino-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl (2R,3R)-2-amino-3-phenylbutanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2R,3R)-2-amino-3-phenylbutanoate involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,3S)-2-amino-3-phenylbutanoate: A stereoisomer with different spatial arrangement.
Ethyl (2R,3S)-2-amino-3-phenylbutanoate: Another stereoisomer with distinct properties.
Ethyl (2S,3R)-2-amino-3-phenylbutanoate: A stereoisomer with unique reactivity.
Uniqueness
Ethyl (2R,3R)-2-amino-3-phenylbutanoate is unique due to its specific stereochemistry, which influences its reactivity and interactions in chemical and biological systems. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl (2R,3R)-2-amino-3-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCCMPPURKHIM-MWLCHTKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C)C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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